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CYP3A4 Interaction Profile of Isavuconazole

Interaction . Effect on . .
Role Concomitant Drug Pharmacokinetics Clinical Recommendation
As a Strong CYP3A4 Inducers | Isavuconazole exposure Contraindicated.
Substrate (e.g., Rifampin, by up to 97% [3] [2] Coadministration can lead
Carbamazepine, St. John's to therapeutic failure [2].
wort, Long-acting
barbiturates) [1] [2]
As a Strong CYP3A4 Inhibitors 1 Isavuconazole exposure Contraindicated. Increases
Substrate (e.g., Ketoconazole, high- by >5-fold [3] [2] the risk of isavuconazole-
dose Ritonavir) [1] [2] related adverse reactions
[2].
As an Sensitive CYP3A4 1 Substrate exposure (AUC  Use with caution. Monitor
Inhibitor Substrates (e.g., increased by 103%, 125%, for substrate-related

Midazolam, Tacrolimus,
Sirolimus, Cyclosporine)

[3] [4]

84%, and 29%,
respectively) [3] [4]

adverse effects and
consider dosage reduction

[4].
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Experimental Protocols for Drug Interaction
Assessment

The data in the table above is largely derived from phase 1 clinical trials. The following workflow outlines a

standard study design to assess the pharmacokinetic interaction between a drug and isavuconazole.
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A typical study protocol involves the following key stages [3] [4] [5]:

¢ Subject Population: Healthy adult volunteers.
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¢ Isavuconazole Dosing Regimen: Participants receive the standard clinical dose: an oral loading
dose of 200 mg (as isavuconazole) three times daily for 2 days, followed by a 200 mg once-daily
maintenance dose [4] [5].

¢ Probe Drug Administration: A single dose of the investigational drug (the "probe") is administered
alone to establish a baseline pharmacokinetic (PK) profile. After a washout period, a second dose is
co-administered during steady-state isavuconazole dosing.

e Pharmacokinetic Sampling: Intensive blood sampling is conducted after each probe drug dose to
determine key PK parameters, including:

AUC (Area Under the concentration-time curve): A measure of total drug exposure.

C~max~ (Maximum plasma concentration).

t~max~ (Time to reach C~max~).

t~1/2~ (Terminal elimination half-life).

o Data Analysis: The PK parameters of the probe drug when administered alone versus with
isavuconazole are statistically compared (e.g., using geometric mean ratios and 90% confidence
intervals) to determine the magnitude of the interaction.

[e]

[e]

o

(e]

Detailed Quantitative Interaction Data

For researchers requiring specific data, the following table compiles quantitative changes in exposure for

various co-administered drugs from clinical studies.

Drugs Requiring Caution and Monitoring

Concomitant Drug / Effect of Isavuconazole (Geometric Mean
Class Ratio)

Recommendations

| Tacrolimus [4] | AUC~0-00~: 1t 125% C~max~: 1 42% | Monitor tacrolimus blood concentrations and
adjust dose. | | Sirolimus [4] | AUC~0-c0~: 1 84% C~max~: 1 65% | Monitor sirolimus blood concentrations
and adjust dose. | | Cyclosporine [4] | AUC~0-c0~: t 29% C~max~: t 6% | Monitor cyclosporine blood
concentrations and adjust dose. | | Midazolam [3] | AUC~0-00~: 1t 103% C~max~: t 72% | Consider dose
reduction and monitor for increased sedative effects. | | Atorvastatin [1] | No significant effect reported. | No
dose adjustment needed. | | Mycophenolic Acid [4] | AUC~0-00~: 1 35% C~max~: | 11% | The clinical

impact is uncertain; monitoring is prudent. |
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Drugs with Minimal Interaction

Concomitant Drug / Class Effect of Isavuconazole Recommendations

| Bupropion (CYP2B6 substrate) [5] | AUC~oo~: | 42% C~max~: | 31% | Isavuconazole is a mild inducer of
CYP2B6. Monitor for reduced efficacy. | | Repaglinide (CYP2C8 substrate) [5] | AUC~oo~: | 8% C~max~: |
14% | No significant interaction; no dose adjustment expected. | | Caffeine (CYP1A2 substrate) [5] |
AUC~oo~: 1 4% C~max~: | 1% | No significant interaction. | | Dextromethorphan (CYP2D6 substrate) [5] |
AUC~oo~: 1 18% C~max~: 1 17% | No significant inhibition of CYP2D6. | | Methadone [5] | R-methadone

AUC~oo~: | 10% S-methadone AUC~co~: | 35% | Complex metabolism; clinical significance unclear. |

Key Takeaways for Researchers

e Dual CYP3A4 Role: Isavuconazole's efficacy is vulnerable to strong CYP3A4 inducers, while its
safety is compromised by strong inhibitors. Simultaneously, it can significantly increase the exposure
of other CYP3A4 substrate drugs [3] [2].

¢ Moderate Inhibition: Its inhibitory potency is less than some other azoles (like ketoconazole), but it
is sufficient to require careful management of co-therapies, particularly with narrow therapeutic index
drugs like immunosuppressants [4].

e Beyond CYP3A4: Be aware that isavuconazole also exhibits mild inductive effects on CYP2B6 and
may inhibit transporters like P-glycoprotein (P-gp), which could lead to additional, less predictable
interactions [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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